Manool Manool 13-epi-manool is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 14 and carries an S-hydroxy group at position 13. It has a role as an antifungal agent and a metabolite. It is a labdane diterpenoid and a tertiary alcohol.
13-Epimanool is a natural product found in Tsuga chinensis, Larix decidua, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 596-85-0
VCID: VC21343965
InChI: InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19+,20+/m0/s1
SMILES: CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C
Molecular Formula: C20H34O
Molecular Weight: 290.5 g/mol

Manool

CAS No.: 596-85-0

Cat. No.: VC21343965

Molecular Formula: C20H34O

Molecular Weight: 290.5 g/mol

* For research use only. Not for human or veterinary use.

Manool - 596-85-0

CAS No. 596-85-0
Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
IUPAC Name (3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol
Standard InChI InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19+,20+/m0/s1
Standard InChI Key CECREIRZLPLYDM-RAUXBKROSA-N
Isomeric SMILES C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)(C)C
SMILES CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C
Canonical SMILES CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Chemical Properties and Structure

Structural Characteristics

Manool is chemically identified as (13R)-Labda-8(17),14-diene-13-ol or 5-(5,5,8a-Trimethyl-2-methylenedecahydro-1-naphthalenyl)-3-methyl-1-penten-3-ol . The compound features a bicyclic structure with two double bonds, three quaternary methyl groups at positions 4 and 10 consistent with the isoprene rule, and a side chain at position 9 with a tertiary hydroxyl group at position 13 .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Manool

PropertyValue
CAS Number596-85-0
Molecular FormulaC₂₀H₃₄O
Molecular Weight290.48 g/mol
Physical StateLow-Melting Solid
ColorWhite to Off-White
Melting Point49-52°C
Boiling Point150-153°C (at 0.3 Torr)
Density0.93±0.1 g/cm³
Specific Gravity0.97
Flash Point>230°F
LogP6.790 (estimated)
pKa14.47±0.29 (Predicted)
OdorVery delicate, woody, dry-sweet, extremely tenacious

Manool exhibits limited solubility in common organic solvents, being slightly soluble in benzene, chloroform, and methanol . For optimal preservation, it is recommended to store manool at 4°C under nitrogen to prevent degradation .

Natural Sources and Isolation

Plant Sources

Manool has been isolated from various plant species across different families. Notable sources include:

  • Dacrydium biforme (Yellow or pink pine) - The original source from which manool was first isolated in 1935

  • Salvia sclarea and Salvia officinalis (Sage) - Manool is one of the major compounds found in sage essential oil

  • Chamaecyparis obtusa (Japanese cypress) - Isolated from the resin of the stem canker

  • Greek Propolis (bee glue) - Extracted from the butanol fraction

  • Abies georgei - Isolated from the aerial parts of the plant

The compound has been detected in multiple other genera, indicating its widespread occurrence in nature .

Isolation Techniques

The isolation of manool typically involves extraction followed by various chromatographic techniques. From Salvia officinalis, the procedure involves:

  • Initial extraction with organic solvents

  • Column chromatography using silica gel with n-hexane and increasing amounts of ethyl acetate as eluents

  • Further purification through additional column chromatography steps

  • Identification via thin-layer chromatography (TLC) analysis

The identification of manool is typically confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activities

Anticancer Properties

One of the most promising aspects of manool is its selective cytotoxicity against cancer cells while having minimal effects on normal cells. A comprehensive study evaluated manool's cytotoxic effects against multiple cancer cell lines including:

  • B16F10 (murine melanoma)

  • MCF-7 (human breast adenocarcinoma)

  • HeLa (human cervical adenocarcinoma)

  • HepG2 (human hepatocellular carcinoma)

  • MO59J, U343, and U251 (human glioblastoma)

Table 2: Cytotoxic Activity of Manool Against Various Cell Lines

Cell LineTypeIC₅₀ Value (μg/mL)
HeLaHuman cervical adenocarcinoma6.7 ± 1.1
U343Human glioblastoma6.7 ± 1.2
V79Normal Chinese hamster lung fibroblasts49.3 ± 3.3
HT29Human colorectal adenocarcinomaNot specified in search results, but mentioned as active

The results demonstrated significant selectivity, with manool exhibiting higher cytotoxicity against cancer cells compared to normal cells (represented by V79 Chinese hamster lung fibroblasts, IC₅₀ = 49.3 ± 3.3 μg/mL) . According to the American National Cancer Institute criteria, substances with IC₅₀ values less than 30 μg/mL in tumor cell lines are considered promising candidates for anticancer drug development, placing manool within this category of interest .

Mechanism of Action in Cancer Cells

Studies on the mechanism of action of manool against cancer cells have revealed that:

  • Manool exerts its cytostatic activity after the first 24 hours of exposure

  • It reduces the percentage of malignant cells in the S phase

  • It blocks cells in the G2/M phase of the cell cycle, increasing the percentage of cells at G2/M by approximately 2.5-fold compared to control

These findings suggest that manool interferes with cell cycle progression, which is a common therapeutic approach in cancer treatment.

Antimicrobial and Other Biological Activities

Beyond its anticancer properties, manool has demonstrated additional biological activities:

  • Antimicrobial activity: Active against Staphylococcus aureus, as reported from extracts of Salvia sclarea

  • Antifungal activity: Observed in studies with resin from Chamaecyparis obtusa

  • Anti-inflammatory potential: Powerful inhibition of nitric oxide production was reported in extracts from Abies georgei

These diverse biological activities highlight manool's potential as a multi-target therapeutic agent.

Applications in Synthesis of Natural Products

Synthetic Utility

Due to its well-established molecular structure and stereochemistry, manool serves as an excellent starting material for the synthesis of various natural products. It has been particularly useful in the synthesis of:

  • Drimane-type sesquiterpenes

  • Hydroquinone sesquiterpenes

  • Quinone sesquiterpenes

The bicyclic structure of manool, with its defined stereochemistry, provides a valuable scaffold for constructing more complex molecules through various chemical transformations.

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